Summary of Application: T-Butyl 3-bromo-5-methylbenzenesulfonamide is used as an intermediate in the synthesis of benzamides.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific benzamide being synthesized. Typically, this would involve a reaction between the T-Butyl 3-bromo-5-methylbenzenesulfonamide and another compound under specific conditions.
Results or Outcomes: The outcome of this application would be the production of a specific benzamide. The yield and purity of the product would depend on the specific reaction conditions and procedures used.
Summary of Application: T-Butyl 3-bromo-5-methylbenzenesulfonamide is used in material science research.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific material science research being conducted.
Results or Outcomes: The outcome of this application would depend on the specific material science research being conducted.
T-Butyl 3-bromo-5-methylbenzenesulfonamide is a sulfonamide compound characterized by a tert-butyl group, a bromine atom at the third position, and a methyl group at the fifth position of the aromatic ring. Its chemical formula is CHBrN\OS, and it has a molecular weight of 306.2 g/mol . This compound features a sulfonamide functional group, which is known for its biological activity and potential applications in pharmaceuticals.
The synthesis of T-Butyl 3-bromo-5-methylbenzenesulfonamide typically involves:
T-Butyl 3-bromo-5-methylbenzenesulfonamide has several applications:
Interaction studies involving T-Butyl 3-bromo-5-methylbenzenesulfonamide focus on its ability to form stable interactions with biomolecules. The hydrogen bonding capabilities of the sulfonamide group contribute to its potential as a ligand in biological systems. The unique positioning of substituents (bromine and methyl groups) may influence these interactions, making it a subject of interest in drug design and development.
Several compounds share structural similarities with T-Butyl 3-bromo-5-methylbenzenesulfonamide. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-tert-butyl 3-bromo-4-methylbenzenesulfonamide | Bromine at position 3, methyl at position 4 | Different substitution pattern affecting reactivity |
N-tert-butyl 4-bromo-2-methylbenzenesulfonamide | Bromine at position 4, methyl at position 2 | Varying lipophilicity and biological interactions |
N-(tert-butyl)-3-chloro-5-methylbenzenesulfonamide | Chlorine instead of bromine | Potentially different reactivity due to halogen type |
These compounds illustrate the diversity within sulfonamide derivatives while highlighting T-Butyl 3-bromo-5-methylbenzenesulfonamide's unique combination of substituents that may influence its chemical behavior and biological activity .